2-Methyl-4(3-methylphenoxy)-2-butanol
Description
2-Methyl-4(3-methylphenoxy)-2-butanol is a branched secondary alcohol featuring a phenoxy substituent at the 4-position of its butanol backbone and a methyl group at the 3-position of the aromatic ring.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-4-(3-methylphenoxy)butan-2-ol |
InChI |
InChI=1S/C12H18O2/c1-10-5-4-6-11(9-10)14-8-7-12(2,3)13/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
HOCXBBSGKDZKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Structural Analogs
Structural and Functional Group Analysis
- This compound: Combines a branched butanol chain with a substituted phenoxy group. The hydroxyl group at position 2 and the bulky 3-methylphenoxy substituent likely reduce water solubility compared to simpler alcohols .
- 3-Methyl-3-methoxybutanol: Features a methoxy group instead of phenoxy, increasing polarity and water solubility. The tertiary alcohol structure may enhance stability but reduce reactivity compared to secondary alcohols .
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol: Contains a longer ethoxy-phenoxy chain and a highly branched alkyl group, which may increase lipophilicity and viscosity. The primary alcohol group could improve solubility in polar solvents relative to the target compound .
- 5-Methyl-2-(1-methylethyl)cyclohexanol: Cyclohexanol backbone with isopropyl substitution introduces steric hindrance, reducing solubility in aqueous systems. The cyclic structure may enhance thermal stability .
- 4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate: The ester and epoxide groups introduce distinct reactivity (e.g., susceptibility to hydrolysis or ring-opening reactions), diverging significantly from the target compound’s alcohol-ether system .
Physicochemical Properties
- Boiling Points: The boiling point of 3-methyl-3-methoxybutanol (174°C) suggests that the target compound, with a larger aromatic substituent, may have a higher boiling point due to increased molecular weight and van der Waals interactions .
- Solubility: Phenoxy-containing compounds (e.g., the target and 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) are expected to exhibit lower water solubility than methoxy analogs like 3-methyl-3-methoxybutanol, as aromatic rings enhance hydrophobicity .
- Density and Polarity: Branched alkyl chains (e.g., in 5-methyl-2-(1-methylethyl)cyclohexanol) and aromatic ethers (e.g., in the target compound) contribute to lower density compared to linear alcohols but higher polarity than pure hydrocarbons .
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